molecular formula C11H17N3 B1242537 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine CAS No. 206989-41-5

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine

Cat. No. B1242537
Key on ui cas rn: 206989-41-5
M. Wt: 191.27 g/mol
InChI Key: BWMYVZPZPGAOPC-UHFFFAOYSA-N
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Patent
US05952341

Procedure details

A mixture of 1-7 (0.40 g, 1.24 mmol) and 10% Pd/carbon (0.08 g) in EtOH (12 mL) was stirred under a balloon of hydrogen for 20 h. Filtration through a celite pad and then evaporative removal of the filtrate solvent gave 1-8 as a colorless oil.
Name
1-7
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Pd carbon
Quantity
0.08 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
C(OC([NH:11][CH2:12][CH2:13][CH2:14][C:15]1[CH:24]=[CH:23][C:22]2[C:17](=[N:18][CH:19]=[CH:20][CH:21]=2)[N:16]=1)=O)C1C=CC=CC=1.[H][H]>CCO.[Pd].[C]>[N:16]1[C:17]2[NH:18][CH2:19][CH2:20][CH2:21][C:22]=2[CH:23]=[CH:24][C:15]=1[CH2:14][CH2:13][CH2:12][NH2:11] |f:3.4|

Inputs

Step One
Name
1-7
Quantity
0.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NCCCC1=NC2=NC=CC=C2C=C1
Name
Quantity
12 mL
Type
solvent
Smiles
CCO
Name
Pd carbon
Quantity
0.08 g
Type
catalyst
Smiles
[Pd].[C]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration through a celite pad
CUSTOM
Type
CUSTOM
Details
removal of the filtrate solvent

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=2CCCNC12)CCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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